Product packaging for Phenylmagnesium chloride(Cat. No.:CAS No. 100-59-4)

Phenylmagnesium chloride

Cat. No.: B086635
CAS No.: 100-59-4
M. Wt: 136.86 g/mol
InChI Key: IWCVDCOJSPWGRW-UHFFFAOYSA-M
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Description

Phenylmagnesium chloride is an arylmagnesium halide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClMg B086635 Phenylmagnesium chloride CAS No. 100-59-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;benzene;chloride
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InChI

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWCVDCOJSPWGRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059215
Record name Magnesium, chlorophenyl-
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Molecular Weight

136.86 g/mol
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Physical Description

Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline]
Record name Magnesium, chlorophenyl-
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Record name Phenylmagnesium chloride
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Solubility

Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents)
Record name Phenylmagnesium chloride
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Density

A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15
Record name Phenylmagnesium chloride
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Color/Form

Crystals

CAS No.

100-59-4
Record name Phenylmagnesium chloride
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Record name Magnesium, chlorophenyl-
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Record name Magnesium, chlorophenyl-
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Record name Chlorophenylmagnesium
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Significance in Contemporary Organometallic Chemistry

The study of compounds featuring carbon-metal bonds, known as organometallic chemistry, finds a key player in phenylmagnesium chloride. solubilityofthings.com It serves as a fundamental building block for the synthesis of a variety of other organometallic compounds, which are crucial in materials science and catalysis. solubilityofthings.comchempoint.com The reactivity of the magnesium atom in the compound imparts unique characteristics that are harnessed in numerous chemical transformations. solubilityofthings.com

The carbon-magnesium bond in this compound is polar covalent, with the carbon atom exhibiting a negative polarity, rendering it a potent nucleophile. wikipedia.org This inherent nucleophilicity is a cornerstone of its utility, allowing for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. wikipedia.orgontosight.ai

Phenylmagnesium Chloride As a Prototypical Grignard Reagent in Organic Synthesis

Discovered by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in 1912, Grignard reagents revolutionized organic synthesis. wikipedia.org Phenylmagnesium chloride, with the general formula R-Mg-X where R is a phenyl group and X is chlorine, is a quintessential example of these reagents. wikipedia.org Its primary application lies in its ability to create new carbon-carbon bonds, making it an indispensable tool for synthetic organic chemists. wikipedia.orgontosight.ai

The versatility of this compound is evident in its reactions with a wide array of functional groups. It readily reacts with aldehydes and ketones to produce benzyl (B1604629) alcohols. ontosight.ai Its reaction with vinyl halides leads to the synthesis of styrenes, and it can be used to prepare various phenyl-substituted compounds by reacting with alkyl halides. ontosight.ai Furthermore, it is employed in the production of hydrocarbons, organic acids, amines, silicones, and boranes. drugfuture.comnih.gov The compound's utility extends to cross-coupling reactions and the synthesis of ethers. chempoint.com

The preparation of this compound typically involves the reaction of chlorobenzene (B131634) with magnesium metal in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgontosight.ai The ether solvent is crucial as it stabilizes the organomagnesium compound. wikipedia.org

Evolution of Grignard Reagent Research with Specific Reference to Phenylmagnesium Chloride

Foundational Preparation Routes and Their Kinetic Considerations

The traditional and most fundamental method for preparing this compound involves the direct reaction of an aryl halide with magnesium metal. However, the inert nature of chlorobenzene presents unique challenges, necessitating specific conditions and often catalytic activation.

Reaction of Chlorobenzene with Magnesium Metal

The synthesis of this compound from chlorobenzene and magnesium metal is a well-established but often challenging process due to the low reactivity of chlorobenzene compared to its bromine or iodine counterparts. mdma.chchemspider.comsciencemadness.org The reaction is typically carried out in an ether-based solvent, such as tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the formed Grignard reagent. sciencemadness.orgchemicalbook.com The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure a high yield.

Kinetic studies have shown that the formation of this compound in toluene, in the presence of ethers like THF or diethyl ether, proceeds through the rapid formation of a disolvated Grignard reagent, followed by the slower formation of a monosolvated reagent. researchgate.netresearchgate.net The latter species can then catalyze the conversion of remaining halides into the Grignard reagent. researchgate.netresearchgate.net The reaction rate is influenced by factors such as the concentration of the reactants and the nature of the solvent. researchgate.netresearchgate.net For instance, the reaction is significantly faster in THF than in diethyl ether. researchgate.net

A typical laboratory-scale preparation involves adding chlorobenzene to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere. chemicalbook.com The reaction is often initiated by gentle heating or the addition of a small amount of an activating agent like iodine. wikipedia.org The reaction mixture is then maintained at a specific temperature, typically between 45-60°C, for several hours to ensure complete conversion. chemicalbook.com A patent describes a process where the reaction is conducted at reflux temperatures of about 130-132°C. mdma.ch The progress of the reaction can be monitored by testing for the consumption of the starting materials. chemicalbook.com

ParameterConditionSource
ReactantsChlorobenzene, Magnesium Turnings chemicalbook.com
SolventTetrahydrofuran (THF) sciencemadness.orgchemicalbook.com
Temperature45-60°C chemicalbook.com
Reaction Time~5 hours chemicalbook.com
Yield~95% chemicalbook.com

Catalysis in this compound Formation (e.g., Organic Nitrates, Inorganic Catalysts)

Due to the inertness of chlorobenzene, various catalysts are employed to facilitate its reaction with magnesium. mdma.chgoogle.com These catalysts work by activating the magnesium surface or by other mechanisms that lower the activation energy of the reaction.

Inorganic and Organic Nitrates: A notable method involves the use of catalytic amounts of inorganic or organic nitrates. mdma.chgoogle.com Compounds such as strontium nitrate, copper nitrate, sodium nitrate, zinc nitrate, potassium nitrate, nitric acid, and nitrobenzene (B124822) have been shown to be effective. google.com The catalyst amount is typically between 0.5-5% by weight based on the magnesium used, with 1-2% being preferable. mdma.chgoogle.com The reaction is carried out at reflux temperatures, around 130-135°C. mdma.chgoogle.com This catalytic approach provides an economical route to this compound, avoiding the high costs associated with using the more reactive but expensive phenylmagnesium bromide. mdma.ch

Inorganic Catalysts: Besides nitrates, other inorganic compounds can catalyze the reaction. For instance, copper sulfide (B99878) has been used as a catalyst, with amounts around 0.5-5% based on the weight of magnesium being sufficient. google.com The reaction is conducted at reflux temperatures of about 130-135°C. google.com

The use of these catalysts allows for a more controlled reaction. Since the reaction is not strongly exothermic, it requires external heating, and the reaction can be paused by simply removing the heat source. mdma.ch

Catalyst TypeExamplesCatalyst Loading (% w/w of Mg)Reaction Temperature (°C)Source
Inorganic/Organic NitratesStrontium nitrate, Copper nitrate, Nitrobenzene0.5 - 5% (preferably 1-2%)130 - 135 mdma.chgoogle.com
Inorganic SulfidesCopper Sulfide0.5 - 5% (preferably 1-2%)130 - 135 google.com

Advanced Synthesis Strategies and Process Optimization

To overcome the limitations of traditional batch processes, including safety concerns and scalability issues, advanced synthesis strategies have been developed. These methods offer improved efficiency, control, and functional group tolerance.

Metal-Halogen Exchange Reactions for this compound Generation

Metal-halogen exchange is a powerful and modern method for preparing Grignard reagents, including this compound, that avoids the use of metallic magnesium. walisongo.ac.idharvard.edu This homogeneous reaction is generally much faster and more reproducible than the traditional heterogeneous reaction. walisongo.ac.id The reaction involves the transfer of a magnesium atom from a pre-formed Grignard reagent to an organic halide. wikipedia.org

The equilibrium of this exchange reaction is driven by the relative stability of the organometallic reagents, which corresponds to the acidity of the parent hydrocarbons. walisongo.ac.id The reaction is fastest for iodo- and bromo-arenes and slower for chloroarenes. walisongo.ac.id A common reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl). harvard.edu The use of i-PrMgCl allows the reaction to be carried out at low temperatures, which enables the presence of various functional groups like esters, nitriles, and imines that would otherwise react with the Grignard reagent. harvard.edu

For instance, 2-carbomethoxythis compound can be prepared by the reaction of methyl 2-iodobenzoate (B1229623) with isopropylmagnesium chloride in THF at 0°C. walisongo.ac.id The use of i-PrMgCl·LiCl has been shown to be essential for the exchange reaction with less reactive aryl chlorides to generate the more reactive arylmagnesium chloride species. d-nb.info

ReactantsReagentSolventTemperatureKey FeatureSource
Aryl Halide (e.g., Iodobenzene)Isopropylmagnesium chloride (i-PrMgCl)THFAs low as -100°CTolerates various functional groups walisongo.ac.idharvard.edu
Methyl 2-iodobenzoateIsopropylmagnesium chloride (i-PrMgCl)THF0°CForms a functionalized Grignard reagent walisongo.ac.id
Less reactive Aryl Chloridesi-PrMgCl·LiClNot specifiedNot specifiedGenerates more reactive ArMgCl species d-nb.info

Ultrasound-Assisted Synthesis of this compound

Ultrasound has emerged as a valuable tool in organic synthesis, and its application to Grignard reagent formation, including this compound, offers several advantages. researchgate.netrsc.org Sonication can activate the surface of the magnesium metal, breaking up the passivating oxide layer and facilitating the single electron transfer (SET) from the metal to the organic halide. researchgate.netresearchgate.netrsc.org This activation is crucial for initiating the reaction, especially with less reactive chlorides. researchgate.net

Ultrasound-assisted Grignard reactions are reported to be safe, efficient, and reproducible. researchgate.netresearchgate.netrsc.org The best results are often observed at specific frequencies, such as 300 kHz. researchgate.netrsc.org This method can be particularly useful for one-pot syntheses involving poorly reactive aryl halides. researchgate.netrsc.org The use of ultrasound can also allow Grignard reactions to be performed in wet solvents, as the activated magnesium can consume the water present. wikipedia.org

TechniqueKey BenefitMechanismFrequencySource
UltrasoundEfficient and reproducibleActivation of Mg surface, facilitation of Single Electron Transfer (SET)300 kHz researchgate.netrsc.org

Continuous Flow Reactor Methodologies for this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of Grignard reagents, including enhanced safety, scalability, and process control. gordon.eduresearchgate.netresearchgate.netaiche.org This approach minimizes hazards by operating with small reaction volumes and allows for rapid steady-state control. gordon.edu

In a continuous flow setup, reactants are continuously fed into a reactor, and the product is continuously removed. Continuous Stirred Tank Reactors (CSTRs) are commonly employed for this purpose. gordon.eduresearchgate.net This methodology has been shown to be optimal for preparing sensitive Grignard reagents and their subsequent reactions. gordon.edu For the synthesis of this compound, a continuous process can lead to higher yields and purity by reducing the formation of byproducts like the Wurtz coupling product. researchgate.net

Process optimization in continuous flow systems involves adjusting parameters such as residence time, solvent composition, stoichiometry, and temperature. researchgate.net For example, a three-tank CSTR setup has been used to produce intermediates with significantly reduced by-products and improved yields compared to batch processes. gordon.edu Research has demonstrated that full conversion of halides can be achieved in a single pass through a continuous reactor, with Grignard reagent yields reaching 89-100% on a laboratory scale. researchgate.netfraunhofer.de The use of in-line analytical tools, such as ATR-IR, allows for real-time monitoring and control of the reaction. researchgate.netfraunhofer.de

Reactor TypeKey AdvantagesOptimized ParametersAchieved Yield/ConversionSource
Continuous Stirred Tank Reactor (CSTR)Improved safety, reduced impurities, higher yieldResidence times, solvent composition, stoichiometry, temperature>99% ee for a key intermediate, 72% yield for another gordon.eduresearchgate.net
Packed-Bed Continuous Flow ReactorScalability, high conversion, high yield, reduced byproductsLiquid throughput, concentration, mechanical Mg activation89-100% Grignard reagent yield (lab scale), full halide conversion researchgate.netfraunhofer.de

Strategies for Minimizing Undesired Side Reactions (e.g., Wurtz Reaction)

The formation of this compound from chlorobenzene and magnesium can be accompanied by side reactions, most notably the Wurtz coupling reaction, which produces biphenyl. This undesired reaction not only consumes the starting materials, reducing the yield of the Grignard reagent, but also introduces impurities that can complicate subsequent reactions and product purification. wipo.intchemrxiv.org Several strategies have been developed to mitigate the formation of these byproducts.

One of the key factors is the choice of solvent and reaction conditions. Research has shown that the contribution of Wurtz-type side reactions is significant in many solvent systems, but can be considerably suppressed when tetrahydrofuran (THF) is used as a co-solvent in toluene. researchgate.net Compared to its bromide analogue, this compound generally exhibits a lower propensity for the Wurtz reaction. guidechem.com

Procedural control is also a critical factor. A slow, controlled addition of the aryl halide to the magnesium suspension is a common practice to minimize Wurtz-type couplings. rsc.org A patented process highlights the importance of feedstock and reaction control, using a defined feed liquid and specific temperature profiles to effectively control the generation of biphenyl. wipo.int This method involves an initial reaction phase followed by dropwise addition of reactants at elevated temperatures (85-110°C), which reportedly increases the yield of this compound to over 98.8% by minimizing the side reaction. wipo.int

Solvent Effects in this compound Synthesis

The solvent is not merely an inert medium for the Grignard reaction but a crucial component that profoundly influences the reagent's formation, stability, and reactivity. numberanalytics.comacs.org Ethereal solvents are standard due to their ability to solvate the magnesium center, which is essential for the reaction to proceed. acs.orgwikipedia.org The solvent molecules coordinate to the magnesium atom, stabilizing the organomagnesium compound and influencing the position of the Schlenk equilibrium. acs.orgacs.org The nature of the solvent directly impacts reaction kinetics, the aggregation state of the Grignard reagent, and its ultimate reactivity. acs.orgacs.org

Influence of Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether) on Reaction Kinetics

Tetrahydrofuran (THF) and diethyl ether are the most common ethereal solvents for Grignard reagent preparation. acs.org However, their influence on the reaction kinetics for this compound synthesis is notably different. The reaction between chlorobenzene and magnesium proceeds very slowly in diethyl ether, making it an unsuitable solvent for large-scale or efficient preparation. guidechem.com

In contrast, THF, which has a higher donor capability, facilitates the reaction much more effectively. guidechem.com Kinetic studies have demonstrated that the Grignard reaction in THF is significantly faster than in diethyl ether. researchgate.net This is attributed to THF's superior ability to solvate the magnesium species, which increases the reactivity of the complex. acs.org The solvent plays a direct role in the mechanism by assisting the cleavage of the Mg-C bond and increasing the flexibility of the magnesium complex. acs.org Computational studies show that the degree of solvation is key; more solvated magnesium species are more reactive. acs.orgacs.org Furthermore, THF's higher boiling point compared to diethyl ether offers practical advantages for controlling reaction temperatures. researchgate.net

Mixed Solvent Systems and Hydrocarbon-Based Preparations

To balance cost, safety, and reactivity, mixed solvent systems, particularly those combining an ethereal solvent with a hydrocarbon, are widely employed. guidechem.com Toluene is a common choice for the hydrocarbon component. researchgate.netacs.org Kinetic investigations into the formation of phenylmagnesium halides in toluene with added donor solvents like THF or diethyl ether reveal a two-stage process: a rapid formation of a disolvated Grignard reagent, followed by the slower formation of a monosolvated species. researchgate.netresearchgate.net

The use of a non-donating co-solvent like toluene can surprisingly accelerate the reaction rate compared to using pure ether. acs.orgnih.gov This effect has been observed in the reactions of Grignard reagents with various substrates. For instance, replacing diethyl ether with toluene significantly accelerates the reaction of phenylmagnesium bromide with alkoxysilanes. acs.orgnih.govresearchgate.net This acceleration is attributed to a shift in the equilibrium; the lower concentration of the coordinating ether in the mixed solvent facilitates the replacement of a solvent molecule by the substrate at the magnesium center, which is a necessary step for the reaction to proceed. acs.orgresearchgate.net

Below is a data table summarizing kinetic findings for the reaction of phenylmagnesium bromide in different solvent systems.

Impact of Solvent Donor Capabilities on this compound Formation Efficiency

The efficiency of this compound formation is directly linked to the electron-donating capability (donicity) of the solvent. acs.org The solvent's primary role is to act as a Lewis base, donating a pair of electrons to the electron-deficient magnesium atom. This coordination stabilizes the resulting organomagnesium species. wikipedia.org

Solvents with higher donor numbers, such as THF, are more effective at this solvation than those with lower donor numbers, like diethyl ether. guidechem.com This stronger coordination in THF leads to a faster and more efficient reaction. researchgate.net The increased electron density donated by the solvent to the magnesium center enhances the reactivity of the Grignard complex. acs.org

The table below summarizes the conceptual relationship between solvent properties and their effect on the synthesis.

Solution-Phase Structural Elucidation and Aggregation Phenomena of this compound

The structure of Grignard reagents in solution is significantly more complex than the simplified formula RMgX suggests. This compound, like other Grignard reagents, exists in solution as a dynamic equilibrium of various species, influenced by factors such as solvent, concentration, and temperature.

The Schlenk Equilibrium and Coexisting Organomagnesium Species

In ether solvents, this compound is not a single, discrete compound but rather part of a complex mixture governed by the Schlenk equilibrium. acs.orgwikipedia.orgtcichemicals.com This fundamental equilibrium, first described by Wilhelm Schlenk, involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide. acs.orgwikipedia.org

2 PhMgCl ⇌ MgPh₂ + MgCl₂

All three magnesium-containing species—this compound (PhMgCl), diphenylmagnesium (B1604861) (MgPh₂), and magnesium chloride (MgCl₂)—coexist in solution. acs.orgsci-hub.ru The position of this equilibrium is highly dependent on the solvent. wikipedia.org In monoethers like diethyl ether, the equilibrium typically favors the organomagnesium halide (PhMgCl). wikipedia.org However, the equilibrium can be intentionally shifted. For instance, the addition of 1,4-dioxane (B91453) to a Grignard solution in diethyl ether causes the precipitation of the magnesium halide as an insoluble dioxane complex (MgCl₂(dioxane)₂), driving the equilibrium completely to the right and leaving the diarylmagnesium compound in solution. acs.orgwikipedia.org This technique is often used for the synthesis of pure diorganomagnesium compounds. wikipedia.org

Identification and Characterization of Monomeric, Dimeric, and Higher Oligomeric Forms in Solution

Beyond the Schlenk equilibrium, this compound and its related species undergo association to form aggregates. The extent and nature of this aggregation are primarily dictated by the solvent and concentration. In solution, these reagents can exist as monomers, dimers, and higher oligomers. wikipedia.orglibretexts.org

Ebullioscopic studies have shown that in the strongly donating solvent tetrahydrofuran (THF), this compound is predominantly monomeric over a wide range of concentrations (0.1-3.5 M). sci-hub.ru In contrast, within the less basic solvent diethyl ether, alkylmagnesium chlorides are known to form stable dimers. sci-hub.ruresearchgate.net For other Grignard reagents like alkylmagnesium bromides and iodides in diethyl ether, a dynamic equilibrium between monomers and dimers is observed, with the degree of association increasing with concentration. sci-hub.rulibretexts.org At concentrations around 0.3 M, these solutions contain roughly equal parts monomer and dimer, becoming mostly dimeric at concentrations between 0.5 and 1.0 M. sci-hub.ru While solid-state structures can show even higher aggregation, such as tetramers, these may not be representative of the species present in solution. acs.orglibretexts.org

Role of Bridging Halide and Organic Substituents in Solution Association

The aggregation of Grignard reagents in solution is primarily facilitated by the formation of halide bridges (Mg-X-Mg) between magnesium centers. acs.org This bridging is a Lewis acid-base interaction where a halogen on one magnesium species donates a lone pair to a second, electron-deficient magnesium center. acs.org

The strength of this bridging interaction, and thus the tendency to form dimers and oligomers, is influenced by the specific halogen. The tendency for Grignard reagents to associate in diethyl ether follows the order F > Cl > Br > I. Alkylmagnesium chlorides form stable dimers in diethyl ether because the chloride bridge is sufficiently strong to compete with solvent coordination. sci-hub.ruresearchgate.net In contrast, bromide and iodide bridges are weaker, and the corresponding Grignard reagents are monomeric at low concentrations in the same solvent. sci-hub.ru The organic substituent also plays a role, though its effect is generally considered secondary to that of the halide and the solvent. acs.org

Solvent Effects on the Solution Structure and Stability of this compound Aggregates

The solvent is arguably the most critical factor determining the structure of this compound in solution. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential not only for the formation of the Grignard reagent but also for its stabilization via coordination to the magnesium center. smolecule.comutexas.edu The magnesium atom in monomeric Grignard species is typically tetracoordinate, binding to the phenyl group, the chlorine atom, and two solvent molecules. wikipedia.orgsmolecule.comwikipedia.org

The Lewis basicity, or donicity, of the solvent plays a key role in the aggregation state. sci-hub.ru THF is a stronger Lewis base than diethyl ether. sci-hub.ru This stronger coordination competes more effectively with the formation of chloride bridges, thus favoring the existence of monomeric PhMgCl species in THF. acs.orgsci-hub.ruresearchgate.net In the less basic diethyl ether, the solvent-magnesium interaction is weaker, allowing the more stable chloride-bridged dimers to predominate. sci-hub.ruresearchgate.net This difference in solution composition can significantly affect the reagent's reactivity. Molecular dynamics simulations and polarizable continuum models (PCM) have quantified the stabilization effect, showing a greater solvation free energy for this compound in THF compared to diethyl ether, which correlates with increased solubility and reaction efficiency. smolecule.com

SolventPrimary Species in SolutionReasonReference
Tetrahydrofuran (THF)Monomer (PhMgCl·2THF)Strong Lewis basicity of THF disrupts chloride bridges. sci-hub.ru, researchgate.net
Diethyl Ether (Et₂O)Dimer ([PhMgCl]₂)Weaker Lewis basicity of Et₂O allows for stable chloride bridging. sci-hub.ru, researchgate.net
ToluenePrecipitate forms; soluble complexes are partially solvated.Non-coordinating solvent; requires co-solvent like ether for formation and solubility. researchgate.net

Fundamental Reactivity Pathways of this compound

This compound is a powerful nucleophile and a strong base, making it a versatile reagent in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgontosight.ai Its most characteristic reaction is the nucleophilic addition to polarized multiple bonds, particularly the carbonyl group. adichemistry.com

Nucleophilic Addition Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The fundamental reactivity of this compound involves the attack of its nucleophilic phenyl group on the electrophilic carbon of a carbonyl compound. libretexts.orgpressbooks.pub This reaction proceeds via a nucleophilic addition mechanism. The magnesium atom of the Grignard reagent first acts as a Lewis acid, coordinating to the carbonyl oxygen. libretexts.org This coordination increases the polarity of the carbon-oxygen double bond, making the carbonyl carbon even more electrophilic and susceptible to attack by the phenyl carbanion. libretexts.org The attack forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orgpressbooks.pub

The general reactivity of carbonyl compounds towards this compound is influenced by steric and electronic factors, with the general order being aldehydes > ketones > esters > amides. adichemistry.comdoubtnut.comdoubtnut.com

Aldehydes and Ketones : this compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, upon hydrolysis. libretexts.orgpressbooks.publibretexts.org For example, reaction with an aldehyde like acetaldehyde (B116499) yields a secondary alcohol, while reaction with a ketone like acetophenone (B1666503) produces a tertiary alcohol. doubtnut.comlibretexts.org The greater reactivity of aldehydes compared to ketones is attributed to the smaller steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group. doubtnut.comdoubtnut.com

Esters and Amides : Esters react with two equivalents of this compound to produce tertiary alcohols. adichemistry.comlibretexts.org The initial nucleophilic addition results in a tetrahedral intermediate that collapses to form a ketone, expelling an alkoxide leaving group. libretexts.org This intermediate ketone is more reactive than the starting ester and immediately reacts with a second molecule of the Grignard reagent to form a tertiary alcohol in which two of the alkyl/aryl groups are derived from the Grignard reagent. adichemistry.comlibretexts.org For instance, ethyl acetate (B1210297) reacts with two equivalents of phenylmagnesium bromide to give 1,1-diphenylethanol. adichemistry.com Amides are generally less reactive than esters towards Grignard reagents. adichemistry.com However, reactions can occur, for example, in Michael-initiated ring-closure reactions involving specific unsaturated amides. nih.gov

Reactivity with Imines and Enamines for Carbon-Nitrogen Bond Formation

The reaction of this compound with imines and enamines serves as a significant method for the formation of carbon-nitrogen bonds, leading to the synthesis of various amine derivatives.

The addition of this compound to imines results in the formation of the corresponding α-phenylated amines after hydrolysis. The reaction proceeds via the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic carbon atom of the C=N double bond of the imine. masterorganicchemistry.com This initial addition forms a magnesium salt of the amine, which upon aqueous workup, yields the final amine product. The mechanism is analogous to the Grignard addition to carbonyl compounds. masterorganicchemistry.com For instance, this compound can be used in reactions with N-substituted imines to produce secondary amines. The efficiency and outcome of the reaction can be influenced by the steric and electronic properties of the substituents on both the imine and the Grignard reagent. In some cases, more reactive Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can lead to complex mixtures, making PhMgCl a more suitable choice for certain substrates. harvard.edu

Enamines, which are the nitrogen analogs of enols, also react with this compound. libretexts.orgmakingmolecules.com Enamines possess a nucleophilic β-carbon atom due to the electron-donating nature of the nitrogen atom. jst.go.jp While enamines typically react with electrophiles at the β-carbon, their reaction with organometallic reagents like this compound can be more complex. The reaction can lead to the formation of α-substituted carbonyl compounds after hydrolysis of the intermediate iminium salt. libretexts.org The general three-step process involves the formation of the enamine, its reaction with an electrophile (in this context, the phenyl group source), and subsequent hydrolysis to regenerate a carbonyl group, now with a new substituent at the α-position. libretexts.org

Addition Reactions with Nitriles

This compound readily undergoes addition reactions with nitriles to form ketones after a subsequent hydrolysis step. lumenlearning.commasterorganicchemistry.com This reaction is a valuable tool in organic synthesis for the construction of carbon-carbon bonds and the preparation of a wide variety of ketone-containing molecules.

The mechanism involves the nucleophilic attack of the phenyl anion from the Grignard reagent on the electrophilic carbon atom of the nitrile group (R-C≡N). lumenlearning.commasterorganicchemistry.com This addition breaks the carbon-nitrogen triple bond, leading to the formation of an intermediate imine salt (a magnesium salt of a ketimine). lumenlearning.com This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Subsequent workup with aqueous acid hydrolyzes the imine salt to furnish the final ketone product. masterorganicchemistry.com

The general reaction scheme is as follows: C₆H₅MgCl + R-C≡N → (C₆H₅)(R)C=N-MgCl (C₆H₅)(R)C=N-MgCl + H₃O⁺ → (C₆H₅)(R)C=O + NH₃ + Mg²⁺ + Cl⁻

The efficiency of this reaction can be influenced by the reaction conditions and the presence of catalysts. For example, the addition of zinc chloride (ZnCl₂) can catalyze the Grignard addition to aromatic nitriles, although in the specific case of using a phenylmagnesium reagent with 4-chlorobenzonitrile, the addition of ZnCl₂ did not significantly impact the yield. nih.gov The reaction between p-chlorobenzonitrile and this compound has been shown to proceed rapidly at 6 °C. dtu.dk

Reactivity with Chlorosilanes and Organosilicon Compounds

This compound is extensively used for the phenylation of silicon-based electrophiles, particularly chlorosilanes and other organosilicon compounds, to form silicon-carbon bonds. gelest.comnptel.ac.in This reaction is a cornerstone in the synthesis of organosilicon compounds. lookchem.com

The reaction with chlorosilanes, such as methyltrichlorosilane (B1216827) (MeSiCl₃), involves the nucleophilic substitution of one or more chlorine atoms by the phenyl group. google.com The stoichiometry of the reactants can be controlled to achieve different degrees of phenylation, leading to products like phenylmethyldichlorosilane (PhMeSiCl₂) and diphenylmethylchlorosilane (Ph₂MeSiCl). google.com The general reaction is represented as: n(C₆H₅MgCl) + R₄₋ₙSiClₙ → R₄₋ₙSi(C₆H₅)ₙ + n(MgCl₂)

The reactivity is influenced by the solvent system. Reactions in tetrahydrofuran (THF) are significantly faster than those in diethyl ether. researchgate.netnih.gov The reaction can also be catalyzed. For instance, CuCN has been shown to catalyze the coupling reaction of p-chlorothis compound with sterically hindered trialkylchlorosilanes, a reaction that does not proceed without the catalyst. acs.org

Kinetic studies have shown that the reaction mechanism is complex, involving competitive reactions of both diphenylmagnesium (Ph₂Mg) and this compound (PhMgCl) species, which exist in equilibrium (the Schlenk equilibrium). researchgate.netnih.gov Furthermore, the reaction can be subject to electrophilic catalysis by magnesium halide species. researchgate.netnih.gov Substituents on the silicon atom affect the reaction rate through both inductive and steric effects. researchgate.netnih.govresearchgate.net

The table below presents data on the composition of this compound solutions in THF, which is crucial for understanding its reactivity with chlorosilanes. researchgate.net

Table 1: Composition of this compound in THF Solutions

Concentration of Grignard Reagent (mol/L) [Ph₂Mg] (mol/L) [PhMgCl] (mol/L) [MgCl₂] (mol/L)
0.2 0.084 0.058 0.073
0.4 0.171 0.115 0.144
0.5 0.215 0.142 0.185
0.7 0.304 0.200 0.250

Reactions with Nitroarenes and Nitrosyl Chloride, Including By-product Formation

The reactions of this compound with nitroarenes and nitrosyl chloride are often complex and can lead to a variety of products, including by-products.

The reaction with nitroarenes can result in the formation of N,N-disubstituted hydroxylamines or their corresponding secondary amines after reduction. researchgate.net For instance, the reaction of phenylmagnesium bromide with aryl nitro-compounds has been used to prepare N-aryl-N-phenylhydroxylamines, which are then reduced to secondary amines. researchgate.net The formation of phenol (B47542) as a by-product in these reactions supports the proposed mechanism. researchgate.net However, these reactions can be complicated. The reaction of p-chloronitrobenzene with Grignard reagents has been shown to occur at the nitro group. dtu.dk The preparation of nitro-substituted organometallic reagents is challenging as these electron-deficient arenes are prone to electron-transfer reactions and reduction of the nitro group. harvard.edu For the successful magnesium-halogen exchange on nitro-substituted aryl iodides, PhMgCl is sometimes necessary, as more reactive Grignard reagents can lead to complex mixtures. harvard.edu

Ozonolysis of this compound

The ozonolysis of organometallic compounds, including Grignard reagents like this compound, is a method to introduce oxygen-containing functional groups. The reaction of phenylmagnesium bromide or chloride with ozone (O₃) is analogous to its reaction with molecular oxygen but can lead to different product distributions.

The general mechanism of ozonolysis involves the insertion of ozone into the carbon-magnesium bond. umt.edu This initially forms an unstable intermediate which can then react further. For aliphatic Grignard reagents, hydrolysis of the intermediate formed from the reaction with oxygen can yield hydroperoxides. umt.edu In the case of aromatic Grignard reagents like this compound, the reaction with oxygen is a known route to phenols, though yields can be moderate. umt.edu

The mechanism of ozonolysis of alkenes involves the formation of a molozonide, which rearranges to a more stable ozonide. msu.edulibretexts.org A similar cycloaddition-type mechanism can be envisioned for the reaction with the polarized C-Mg bond of the Grignard reagent. The hydrolysis of the resulting organometallic peroxide intermediates would lead to the formation of phenol. Walling and Buckler reported obtaining 43-46% yields of phenol by adding phenylmagnesium bromide and chloride to a solution containing oxygen. umt.edu The ozonolysis reaction can be used in sequence with other reactions; for example, adding this compound or bromide to an oxonitrile followed by an acyl chloride. rsc.org

Kinetic Studies of this compound Reactions

Kinetic studies of reactions involving this compound have provided significant insights into the mechanisms of Grignard reactions. These studies often focus on reactions with well-defined substrates like chlorosilanes.

The rate of reaction of this compound is highly dependent on the solvent. For example, the reaction with chlorosilanes is much faster in tetrahydrofuran (THF) than in diethyl ether. researchgate.netnih.gov This is attributed to the different solvation and coordination properties of the solvents with the magnesium species. The addition of co-solvents like toluene can also influence the reaction rate. researchgate.net

Determination of Rate Laws and Reaction Order with Respect to Substrates and Catalysts

Detailed kinetic studies on the reactions of this compound have allowed for the determination of rate laws and the reaction order with respect to the various species involved. A particularly well-studied system is the reaction with chlorosilanes in THF.

For the reaction of this compound with chlorosilanes, it was found that the reaction rate depends on the concentrations of both the diphenylmagnesium (Ph₂Mg) and the this compound (PhMgCl) species present in the solution due to the Schlenk equilibrium. researchgate.net The kinetic data for the reaction with MeSiCl₃ in THF was well-fitted by a rate equation that includes terms for the reaction of Ph₂Mg, PhMgCl, and a third term representing electrophilic catalysis by magnesium chloride (MgCl₂). researchgate.net

The proposed rate law is: Rate = k₁[Ph₂Mg] + k₂[PhMgCl] + k₃[Ph₂Mg][MgCl₂]

The rate constants were determined from experimental data. For example, in one study, the rate constants k₂, and k₃ were found to be approximately 0.124 L mol⁻¹s⁻¹ and 2.02 L²mol⁻²s⁻², respectively. researchgate.net This demonstrates that the reaction is not a simple second-order process but involves multiple parallel pathways. The reaction order is therefore complex and depends on the relative concentrations of the different magnesium species.

The influence of substituents on the silane (B1218182) substrate has also been quantified. Rate constants for the reactions of this compound with a series of alkylmethyldichlorosilanes (RMeSiCl₂) were shown to correlate well with steric parameters (Eₛ(Si)), indicating a significant steric influence on the reaction rate. researchgate.net For this series, the regression coefficient for the steric effects was determined to be 0.64 ± 0.11. researchgate.net

Elucidation of Activation Parameters and Analysis of Transition State Structures

The elucidation of activation parameters provides critical insights into the kinetics and mechanism of reactions involving this compound. For the reaction of this compound in tetrahydrofuran (THF), key thermodynamic and activation parameters have been determined. The standard enthalpy of formation (ΔH°), standard entropy (ΔS°), and equilibrium constant (Keq) are crucial for understanding the temperature dependence of the Schlenk equilibrium.

For this compound in THF, the standard enthalpy (ΔH°) is +32.1 kJ/mol, and the standard entropy (ΔS°) is +95.2 J/mol·K. smolecule.com These positive values indicate that the equilibrium shifts towards the formation of diphenylmagnesium and magnesium chloride at higher temperatures. smolecule.com At 50°C, the equilibrium constant (Keq) increases to 7.6 x 10⁻³, which enhances the availability of diphenylmagnesium for subsequent reactions. smolecule.com

Computational studies, particularly those employing ab initio molecular dynamics, have been instrumental in characterizing transition state structures. researchgate.net In the reaction of methylmagnesium chloride with acetaldehyde, a dinuclear magnesium complex where the substrate and nucleophile bind to different magnesium centers is identified as one of the most reactive species. researchgate.netacs.org The transition state for the carbon-carbon bond formation in this system has an activation energy (ΔA‡) of approximately 4.8 kcal/mol. acs.org This low activation energy is indicative of a facile reaction. The transition state geometry shows the acetaldehyde molecule coordinating to both magnesium centers. acs.org

Kinetic studies on the reaction of this compound with chlorosilanes in diethyl ether have shown that the activation enthalpies are relatively small, pointing to early transition states. researchgate.net The large negative activation entropies observed in these reactions are consistent with the formation of cyclic, highly ordered transition states. researchgate.net Specifically, it is proposed that two molecules of the Grignard reagent are involved in the transition state. researchgate.netresearchgate.net

Interactive Table: Activation Parameters for this compound Reactions

Parameter Value Conditions
ΔH° +32.1 kJ/mol in THF
ΔS° +95.2 J/mol·K in THF
Keq at 50°C 7.6 x 10⁻³ in THF

Quantitative Structure-Reactivity Relationships and Substituent Effects (e.g., Hammett, Taft Correlations)

Quantitative structure-reactivity relationships (QSRRs) are essential for understanding how changes in the structure of a reactant affect its reactivity. The Hammett and Taft equations are linear free-energy relationships widely used for this purpose in organic chemistry. dalalinstitute.commdpi.com

A Hammett study on the iron-catalyzed cross-coupling reaction of para-substituted phenyl Grignard reagents with an alkyl halide revealed a weakly negative ρ value of approximately -0.5. researchgate.netnih.gov This was determined by plotting the logarithm of the relative rate constants against the Hammett σ values for the substituents. nih.gov A negative ρ value indicates that electron-donating groups on the phenyl ring accelerate the reaction by increasing the nucleophilicity of the Grignard reagent. mdpi.com The small magnitude of the ρ value suggests that the transmetalation step is likely the selectivity-determining step in this catalytic cycle. nih.gov

The Taft equation extends the Hammett principle by also considering steric effects. dalalinstitute.com In the reaction of ethylmagnesium chloride and this compound with alkylmethyldichlorosilanes, the reaction rates were found to correlate well with Taft's steric parameters (Es). researchgate.net The regression coefficients (δ), which represent the susceptibility of the reaction to steric effects, were 1.81 for ethylmagnesium chloride and 0.64 for this compound. researchgate.net This indicates that the reaction rate is significantly influenced by the steric bulk of the substituents on the silicon atom.

Interactive Table: Hammett and Taft Correlation Data for this compound Reactions

Correlation Reaction ρ or δ value Interpretation
Hammett Fe-catalyzed cross-coupling with p-substituted phenylmagnesium bromides ~ -0.5 Weak acceleration by electron-donating groups.

Investigation of Electron Transfer Mechanisms in this compound Reactions

The mechanism of Grignard reactions can proceed through either a polar, two-electron pathway or a single-electron transfer (SET) pathway. nih.gov The preferred pathway often depends on the substrate and reaction conditions.

Evidence for SET mechanisms in reactions involving this compound has been observed in specific cases. For instance, the reaction of this compound with thianthrene (B1682798) cation radical perchlorate (B79767) provides clear evidence for an electron transfer process. acs.org Similarly, ultrasound-assisted Grignard reactions are believed to proceed via a radical mechanism initiated by a single electron transfer from the magnesium surface to the organic halide. researchgate.net

However, for the addition of most Grignard reagents, including presumably this compound, to simple aldehydes and alkyl ketones, the concerted, two-electron pathway appears to be dominant. nih.gov SET pathways become more competitive with substrates that can stabilize a radical anion intermediate, such as phenyl ketones with electron-withdrawing groups. nih.gov For example, the reaction of tert-butylmagnesium chloride with phenyl ketones predominantly follows a SET pathway. nih.gov

Computational studies have also shed light on the competition between polar and SET mechanisms. For the reaction of methylmagnesium chloride with fluorenone, a substrate with a low reduction potential, the possibility of a radical mechanism is enhanced. acs.org The Mg–CH₃ bond dissociation energy is significantly lower when fluorenone is coordinated to the magnesium center, making homolytic cleavage more feasible. acs.org

Computational Chemistry in Mechanistic Elucidation

Density Functional Theory (DFT) Studies of this compound Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving this compound. researchgate.net DFT calculations allow for the mapping of reaction pathways and the characterization of intermediates and transition states.

In the context of the Kumada cross-coupling reaction between chlorobenzene and this compound catalyzed by a palladium complex, DFT studies have elucidated the key steps of the catalytic cycle. researchgate.netnih.gov The oxidative addition of chlorobenzene to the Pd(0) catalyst has a calculated activation barrier of 28.3 kJ/mol. smolecule.com The subsequent transmetalation step, where the phenyl group is transferred from magnesium to palladium, is mediated by two THF-solvated magnesium centers and proceeds with activation barriers of 15.6 kJ/mol for chloride abstraction and 22.1 kJ/mol for phenyl migration. smolecule.com

DFT calculations have also been used to study the addition of Grignard reagents to carbonyl compounds. These studies suggest that the reaction can proceed through a four-centered transition state involving a dimeric Grignard reagent. researchgate.netpublish.csiro.au The interaction between a vicinal-magnesium bonding alkyl group and the carbonyl carbon leads to the formation of the new C-C bond. researchgate.net

Ab Initio Molecular Computations for Transition State Characterization

Ab initio molecular computations, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy characterization of transition states. researchgate.net These methods have been applied to study Grignard reactions, often in conjunction with DFT.

For the reaction of methylmagnesium chloride with acetaldehyde, ab initio molecular dynamics (AIMD) simulations have been used to explore the reaction mechanism in explicit solvent. acs.orgacademie-sciences.fr These simulations have shown that various organomagnesium species present in the Schlenk equilibrium are competent reagents, with a relatively small range of activation energies. researchgate.netacs.org The most reactive species was found to be a dinuclear magnesium complex. acs.org The predicted activation energies from these computations are in good agreement with experimental observations. researchgate.net

In another study, ab initio calculations (HF/3-21G*) were combined with DFT to investigate the addition of methylmagnesium bromide to a model imino-ketone. publish.csiro.au The calculations suggested the formation of a tetra-coordinated magnesium complex as the transition state. publish.csiro.au

Computational Modeling of Explicit and Implicit Solvent Effects on Reactivity

The solvent plays a crucial role in the reactivity of Grignard reagents. acs.orgweebly.com Computational models that account for solvent effects can be broadly categorized as implicit or explicit.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. While computationally efficient, they may not capture specific solvent-solute interactions. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture. AIMD simulations of methylmagnesium chloride in THF have shown that the solvent is a direct and key player in the Schlenk equilibrium mechanism. researchgate.net The number of coordinating THF molecules can vary, and the dynamics of the solvent are essential for the cleavage and formation of Mg-Cl and Mg-C bonds. researchgate.net More solvated magnesium species tend to be more reactive, as the flexibility of the entire complex facilitates the structural reorganization required to reach the transition state. acs.org The inclusion of explicit solvent molecules is often necessary to accurately model the reaction energetics and mechanism. acs.orgacademie-sciences.fr

Spectroscopic Characterization of this compound and Its Intermediates

Spectroscopic techniques are indispensable for characterizing the structure of this compound and for probing the transient intermediates that form during its reactions. These methods provide real-time information about the reaction progress, helping to elucidate complex mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of reactions involving this compound. It allows for the identification and characterization of reactive intermediates. acs.orgrug.nl For instance, ³¹P NMR spectroscopy has been instrumental in studying the resting states of nickel catalysts in chain-growth polymerizations where organomagnesium reagents are used. acs.orgnih.gov These studies have identified unsymmetrical Ni(II)-biaryl complexes as the catalyst resting state. acs.orgnih.gov

In the context of copper-catalyzed reactions, rapid injection NMR experiments have been employed to observe short-lived intermediates. rug.nl While direct observation of π-complexes between the transmetalated copper species and the electrophile can be challenging, these techniques have been successful in characterizing the species formed upon transmetalation of a copper complex with a Grignard reagent. rug.nl Furthermore, in-line and on-line NMR monitoring has proven advantageous in studying the formation of Grignard reagents in flow reactors, providing real-time data on conversion and minimizing the impact of side reactions like oxidation. beilstein-journals.org

The chemoselectivity of Grignard reagent formation can also be investigated using multinuclear NMR. For example, in the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the exclusive formation of 4-fluorophenylmagnesium bromide. walisongo.ac.id

Infrared (IR) Spectroscopy for Reaction Monitoring and Rate Studies

Infrared (IR) spectroscopy is a widely used technique for monitoring the progress of reactions involving this compound and for conducting kinetic studies. acs.orgacs.orgmt.com In-situ and operando IR spectroscopy allow for real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational bands. acs.orgmt.comornl.gov

For example, in Ni-catalyzed chain-growth polymerizations, IR spectroscopy has been used alongside gas chromatography to determine reaction rates, revealing a first-order dependence on the catalyst and a zeroth-order dependence on the monomer concentration. acs.org Similarly, operando IR spectroscopy has been employed to study the iron-catalyzed hydromagnesiation of styrene, leading to the development of a detailed 12-step mechanism that accurately models the complex reaction kinetics. acs.org

In-line FTIR spectroscopy is also a valuable tool for monitoring the formation of Grignard reagents, both in batch and continuous flow processes. mt.comnih.govresearchgate.net By tracking the disappearance of the organic halide and the appearance of the Grignard reagent, reaction initiation and completion can be precisely determined, which is crucial for process safety and optimization. mt.comhzdr.de The technique has been applied to a variety of Grignard reagents, including this compound, and can also be used to characterize the Grignard reagent-solvent complexes. nih.govresearchgate.net

Application of IR SpectroscopyKey FindingsCitations
Ni-catalyzed PolymerizationDetermined reaction rates and order with respect to catalyst and monomer. acs.org
Fe-catalyzed HydromagnesiationElucidated a 12-step reaction mechanism and explained complex kinetics. acs.org
Grignard Reagent FormationMonitored reaction initiation and completion in real-time for safety and control. mt.comhzdr.de
CharacterizationIdentified vibrational bands of Grignard reagent-THF complexes. nih.gov
Continuous Flow SynthesisEnabled real-time analysis of conversion and byproduct formation. researchgate.net

Ultraviolet-Visible (UV/Vis) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Active Species Detection

Ultraviolet-Visible (UV/Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for detecting and characterizing active species in reactions involving this compound, particularly those that proceed through radical or paramagnetic intermediates. rsc.orgnih.govresearchgate.netoup.com

EPR spectroscopy is the primary technique for detecting and identifying radical intermediates. rsc.orgresearchgate.netresearchgate.netlibretexts.org In the reaction of aryl Grignard reagents with certain esters, EPR has provided direct evidence for the formation of trityl radicals. rsc.org Similarly, in iron-catalyzed cross-coupling reactions, EPR has been used to identify and characterize transient paramagnetic iron species formed during catalysis, such as S = 3/2 iron complexes. nih.gov The formation of these species was found to be dependent on the presence of the electrophile. nih.gov In Ni(I)-catalyzed Kumada cross-coupling reactions, EPR has been used to monitor the changes in the nickel species upon reaction with phenylmagnesium bromide and an aryl halide. researchgate.net

UV/Vis spectroscopy can be used to observe the formation of colored intermediates. oup.comdiva-portal.orgmdpi.com In the reaction of Grignard reagents with benzophenone, a short-lived blue-colored intermediate and a long-lived pink-colored radical intermediate were observed using stopped-flow techniques combined with UV/Vis and ESR spectroscopy. oup.com In studies of Ni-catalyzed Kumada coupling, UV/Vis spectroscopy has been used to follow the reaction of Ni(I) and Ni(II) pre-catalysts with phenylmagnesium bromide, revealing changes in the absorption spectra that indicate the formation of new nickel species. mdpi.com

Spectroscopic TechniqueDetected SpeciesKey FindingsCitations
EPRTrityl radicalConfirmed a radical pathway in the reaction of aryl Grignard reagents with trityl esters. rsc.org
EPRS = 3/2 Iron speciesIdentified a transient paramagnetic intermediate in Fe-catalyzed cross-coupling. nih.gov
EPRNi(I) speciesMonitored changes in the nickel catalyst during Kumada cross-coupling. researchgate.net
UV/VisColored radical intermediatesObserved short-lived and long-lived radical species in the reaction with benzophenone. oup.com
UV/VisNi(I) and Ni(II) complexesTracked the formation of new nickel species upon reaction with phenylmagnesium bromide. mdpi.com

Advanced Applications of Phenylmagnesium Chloride in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The nucleophilic nature of the phenyl group in phenylmagnesium chloride allows it to readily attack electrophilic carbon centers, such as those in carbonyls and imines, leading to the formation of new carbon-carbon single bonds. This reactivity is fundamental to the synthesis of more complex molecular architectures.

The addition of this compound to carbonyl compounds is a classic and reliable method for synthesizing alcohols. libretexts.orglibretexts.org The reaction with aldehydes yields secondary alcohols, while ketones produce tertiary alcohols. The regioselectivity is inherently high, as the nucleophilic phenyl group exclusively attacks the electrophilic carbonyl carbon.

Achieving stereoselectivity in these additions is a more advanced challenge that often requires the use of chiral auxiliaries or solvents. For instance, conducting the Grignard reaction in a chiral ether solvent can induce a degree of stereoselectivity, resulting in an enantiomeric excess of one stereoisomer of the alcohol product. wmich.edu This approach relies on the differential coordination of the chiral solvent to the magnesium atom of the Grignard reagent, which creates a chiral environment around the reactive species, thereby influencing the facial selectivity of the attack on the prochiral carbonyl substrate. While early attempts showed modest success, this principle has driven the development of more sophisticated chiral ligands and additives to improve enantioselectivity. wmich.edu

Table 1: Synthesis of Alcohols via this compound Addition

Carbonyl Substrate Product Typical Conditions
Benzaldehyde Diphenylmethanol Diethyl ether or THF, then H₃O⁺ workup
Acetone 2-Phenyl-2-propanol Diethyl ether or THF, then H₃O⁺ workup

This table is interactive and can be sorted by column.

This compound is also employed in the synthesis of amines and other nitrogenous compounds. nih.gov A primary route involves the 1,2-addition to imines or their derivatives. The reaction is analogous to the addition to carbonyls, where the phenyl group attacks the electrophilic carbon of the C=N double bond. Subsequent hydrolysis of the resulting magnesium amide salt yields the corresponding amine. This method provides a direct pathway to secondary amines bearing a phenyl group adjacent to the nitrogen atom.

The scope of this reaction can be extended to other nitrogen-containing electrophiles. For example, reactions with nitriles, followed by hydrolysis, can lead to ketones after an intermediate imine is formed and hydrolyzed, while reactions with certain amides can also be controlled to produce desired products.

This compound serves as a key reagent for introducing the phenyl moiety in the synthesis of various phenyl-substituted compounds.

Benzyl (B1604629) Alcohols: The reaction of this compound with formaldehyde is the most direct method for producing benzyl alcohol. More substituted benzyl alcohols can be synthesized by reacting this compound with other aldehydes. For instance, the reaction with acetaldehyde (B116499) yields 1-phenylethanol. wmich.edu The synthesis of benzyl alcohols is often a crucial step in the preparation of more complex molecules and can be achieved under standard Grignard conditions. orgsyn.orgacgpubs.org

Styrenes: While not a direct product, styrenes can be synthesized from precursors prepared using this compound. A common strategy involves the synthesis of a suitable tertiary alcohol, such as 1-phenylethanol or its derivatives, followed by an acid-catalyzed dehydration (elimination) reaction to form the styrene double bond. Vinylbenzyl chloride, a derivative of styrene, is an important bifunctional monomer used in polymer synthesis. marquette.eduukm.my

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent decades, the application of this compound has expanded significantly with the advent of transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is a traditionally difficult transformation.

The Kumada-Tamao-Corriu cross-coupling is a powerful reaction that couples an organomagnesium reagent with an organohalide, catalyzed by a nickel or palladium complex. arkat-usa.org this compound is an excellent nucleophilic partner in these reactions for the synthesis of biaryl compounds.

Ni-Catalyzed: Nickel catalysts are often preferred for coupling aryl chlorides due to their lower cost and high reactivity. mdpi.comresearchgate.net A variety of nickel(II) complexes, often featuring phosphine ligands, have been shown to be effective catalysts for the reaction between this compound and various aryl halides (chlorides, bromides, iodides). mdpi.comresearchgate.netnih.gov The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Ni(0) species, transmetalation with this compound, and reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. researchgate.net

Fe-Catalyzed: More recently, iron catalysts have emerged as a cheaper, more abundant, and less toxic alternative to palladium and nickel for cross-coupling reactions. nih.gov Iron(III) salts, such as FeCl₃, have been successfully used to catalyze the coupling of this compound with aryl halides. banglajol.info Mechanistic studies suggest that the reaction may proceed through the formation of low-valent iron species in the catalytic cycle. rsc.orgresearchgate.net These iron-catalyzed protocols have shown broad applicability, including in the formation of C(sp³)–C(sp³) bonds. rsc.org

Table 2: Examples of Kumada Cross-Coupling Reactions with this compound

Aryl Halide Catalyst Product Yield
4-Chlorotoluene Pd(0)/Imidazolium Salt 4-Methylbiphenyl 99% arkat-usa.org
Iodobenzene [(Triphos)NiICl] Biphenyl 89% mdpi.com
4-Iodotoluene [(Triphos)NiICl] 4-Methylbiphenyl 94% mdpi.com

This table is interactive and can be sorted by column.

The Negishi coupling reaction typically involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Although this compound is not a direct participant, it is frequently used as a precursor to generate the necessary organozinc reagent in situ.

The process involves a transmetalation step where this compound reacts with a zinc halide (e.g., ZnCl₂ or ZnBr₂) to form phenylzinc chloride (PhZnCl). This newly formed organozinc reagent then participates in the standard Negishi catalytic cycle. This two-step, one-pot procedure allows the versatile and widely available Grignard reagent to be used in Negishi-type couplings, expanding the reaction's utility. nih.gov This strategy is particularly useful for coupling with substrates that may be incompatible with the more basic Grignard reagents but are tolerant of the less reactive organozinc compounds. nih.gov

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, celebrated for its capacity to form carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex libretexts.orgyonedalabs.com. The catalytic cycle fundamentally involves three steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst libretexts.org.

Given this mechanism, this compound, as a Grignard reagent (an organomagnesium compound), is not the conventional nucleophilic partner for the Suzuki-Miyaura reaction. The transmetalation step in a Suzuki-Miyaura coupling specifically requires an organoboron species to transfer the organic moiety to the palladium center libretexts.org. The direct use of Grignard reagents like this compound for cross-coupling with organic halides is characteristic of the Kumada-Corriu coupling, which was one of the first transition metal-catalyzed cross-coupling reactions to be discovered organic-chemistry.orgwikipedia.org. While modifications to standard coupling protocols exist, the direct application of this compound as the primary nucleophile falls under the classification of a Kumada coupling rather than a Suzuki-Miyaura coupling researchgate.netacs.org.

Cross-Coupling with Fluoroazines and Fluorodiazines

This compound has proven effective in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. These reactions represent a significant advancement, as the activation of traditionally inert carbon-fluorine (C-F) bonds is a considerable challenge in organic synthesis.

Researchers have described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics using commercially available ligands acs.org. In these reactions, aryl Grignard reagents, including this compound, react with various fluoro-substrates in Tetrahydrofuran (B95107) (THF) at room temperature acs.org. A variety of fluoro-substrates such as pyridines, diazines (pyrazine, pyridazine), benzodiazines (quinoxaline), and quinolines have been successfully coupled with phenylmagnesium halides acs.org.

The process employs commercially available nickel-phosphine complexes as catalysts. Key ligands that facilitate this transformation include 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) acs.org. The reaction's success under remarkably mild conditions, without the occurrence of nucleophilic addition, underscores its efficiency acs.org.

Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Fluoroazines

Fluoroazine SubstrateLigandProductYield (%)
2-Fluoropyridinedppe2-Phenylpyridine75
3-Fluoropyridinedppe3-Phenylpyridine65
2,6-Difluoropyridinedppe2,6-Diphenylpyridine75
FluoropyrazinedppePhenylpyrazine71
3-Fluoro-6-phenylpyridazinedppf3,6-Diphenylpyridazine82
Data synthesized from research findings describing the reaction of this compound in THF at room temperature with a NiCl2(ligand) catalyst.

Copper Nanoparticle-Catalyzed Cross-Coupling

The use of copper nanoparticles as catalysts offers a more economical and environmentally friendly alternative to precious metal catalysts like palladium. This compound is utilized in copper-catalyzed cross-coupling reactions to form C-C bonds.

Research has demonstrated that commercially available copper or copper oxide nanoparticles can effectively catalyze the cross-coupling reaction between various Grignard reagents and alkyl bromides or chlorides rsc.orgresearchgate.net. The catalytic system shows high activity, a broad substrate scope, and tolerance for various functional groups rsc.orgresearchgate.net. An alkyne additive, such as 1-phenylpropyne, is often employed in these reactions conducted in THF at room temperature researchgate.net. Optimization studies have indicated that copper nanoparticles of 40-60 nm in size can provide higher yields than smaller nanoparticles researchgate.net.

Furthermore, copper-mediated cross-coupling of functionalized arylmagnesium reagents with functionalized primary alkyl iodides and benzylic bromides has been achieved using a copper cyanide-lithium chloride complex (CuCN·2LiCl) organic-chemistry.orgstrath.ac.uk. This method is effective at low temperatures and works for arylmagnesium reagents containing various functional groups like esters and nitriles organic-chemistry.org. The use of substoichiometric amounts of the copper(I) catalyst can minimize homocoupling side products organic-chemistry.org.

Synthesis of Complex Molecular Architectures and Fine Chemicals

This compound is a vital reagent for constructing the carbon skeletons of complex, high-value molecules, including pharmaceutical intermediates and natural products.

Applications in Pharmaceutical Intermediate Synthesis (e.g., Phenserine, Stephacidin B)

This compound is a commonly used Grignard reagent in the synthesis of important pharmaceutical compounds such as (−)-phenserine and stephacidin B . Phenserine is investigated as a potential drug for Alzheimer's disease, acting as a cholinesterase inhibitor . Stephacidin B is an antiproliferative alkaloid natural product . The application of this compound in the synthetic routes to these molecules highlights its importance in medicinal chemistry for creating key carbon-carbon bonds in complex scaffolds.

Utility in Natural Product Synthesis

The role of this compound extends to the broader field of natural product synthesis. Its application in the creation of stephacidin B and phenserine serves as a prime example of its utility . As a powerful and readily available nucleophile, it is frequently employed to introduce a phenyl group into complex intermediates, a common structural motif in many biologically active natural products chempoint.comnih.govcymitquimica.com. The reliability of Grignard reactions makes it a go-to method for C-C bond formation in the multi-step synthesis of these intricate molecular architectures.

Role in Polymer Chemistry and Chain-Growth Polymerizations

This compound and its derivatives play a role in the synthesis of conjugated polymers through chain-growth polymerization mechanisms. Chain-growth polymerization involves the sequential addition of monomer units to a reactive site on a growing polymer chain organic-chemistry.org.

In this context, aryl Grignard monomers can undergo polymerization mediated by N-heterocyclic carbene (NHC)-ligated palladium precatalysts. This method has been shown to proceed via a living, chain-growth pathway for phenylene-based monomers, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This control also enables the creation of block copolymers by the sequential addition of different monomers. While some chain termination can be observed, the technique represents a significant advancement in creating precisely defined π-conjugated polymers, which are materials of interest for organic electronics.

Novel Synthetic Routes to Carbazole Derivatives via Tandem Coupling

The carbazole framework is a significant heterocyclic motif found in a wide array of biologically active natural products and functional materials. A novel and efficient one-pot synthesis of carbazoles has been developed utilizing Grignard reagents, such as this compound, in a tandem reaction sequence. This methodology involves the reaction of readily available nitroarenes with Grignard reagents through an intermolecular thermal C–N bond coupling, followed by a photoinduced aza-6π electrocyclization reaction. rsc.orgresearchgate.net

This process provides a step-economic route to carbazoles without the need for external catalysts or additives. The reaction is initiated by the thermal coupling of the Grignard reagent with the nitroarene, which proceeds through key intermediates like nitrosoarenes and diarylamines. rsc.org The subsequent photochemical step involves irradiation with purple light (typically 390–395 nm), which induces a 6π-electrocyclization to form the carbazole ring system. rsc.orgresearchgate.net While the specific examples in the seminal study on this reaction employed other arylmagnesium halides, the described mechanism is broadly applicable to this compound for the synthesis of N-phenyl substituted carbazole precursors. rsc.org

Table 1: Key Steps in Tandem Carbazole Synthesis

Step Reaction Type Conditions Intermediate/Product
1 Intermolecular C–N Coupling Thermal Diarylamine intermediate

Functional Group Compatibility and Synthetic Scope

The synthetic utility of any reagent is defined by its reactivity and its tolerance for various functional groups. This compound, as a classical Grignard reagent, exhibits well-defined reactivity that presents both opportunities and limitations.

This compound is a strong nucleophile and a strong base. Its primary limitation is its incompatibility with protic functional groups. Any group with acidic hydrogen will react in a simple acid-base manner, consuming the reagent and preventing the desired C-C bond formation. This includes common functional groups like water, alcohols, and carboxylic acids.

However, research has shown that Csp²-centered magnesium reagents, a class that includes this compound, are compatible with a surprising range of important functional groups that are typically reactive towards their alkyl Grignard counterparts. This enhanced tolerance significantly broadens their synthetic scope. nih.gov

Table 2: Functional Group Compatibility with this compound

Compatible Functional Groups Incompatible Functional Groups (Reactive)
Ester Alcohols
Aryl Ketone Water
Nitro Carboxylic Acids
Cyano Thiols
Amide Primary & Secondary Amines

This compatibility allows for the synthesis of complex molecules where these functionalities can be pre-installed on one of the coupling partners.

To overcome the inherent limitations of preparing Grignard reagents in the presence of sensitive functional groups, several strategies have been developed. These methods focus on creating functionalized Grignard reagents that would otherwise be impossible to synthesize directly.

One of the most powerful techniques is the halogen-magnesium exchange . Instead of preparing this compound from chlorobenzene (B131634) and magnesium, a pre-functionalized aryl halide (iodide or bromide) can be treated with a simple Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). nih.gov This exchange reaction is typically very fast, even at low temperatures, and tolerates sensitive groups like esters and nitriles on the aromatic ring, yielding a highly functionalized arylmagnesium species ready for subsequent reactions.

Another advanced strategy is directed magnesiation . This involves the deprotonation of an aromatic C-H bond using sterically hindered magnesium bases like 2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex (TMPMgCl·LiCl). This method allows for the preparation of polyfunctional arylmagnesium reagents from halide-free precursors, with functional groups such as amides and carbamates being tolerated. nih.govnih.gov These strategies have significantly expanded the ability to incorporate highly functionalized moieties using organomagnesium chemistry.

Green Chemistry Applications of this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact. The use of this compound has been adapted to align with these principles, particularly through the use of environmentally benign solvents.

Traditionally, Grignard reagents are prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF). While effective, these solvents have notable drawbacks, including high volatility and concerns over peroxide formation. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, greener alternative. sigmaaldrich.com

Derived from renewable resources such as corn cobs, 2-MeTHF offers several advantages over THF. riekemetals.com It has a higher boiling point, a lower tendency to form peroxides, and greater stability in the presence of bases and acids. This compound is commercially available as a solution in 2-MeTHF, and its use in this solvent is promoted as a "Greener Alternative Product" that aligns with the principles of green chemistry. sigmaaldrich.comfreehoochem.com The use of 2-MeTHF not only reduces the environmental footprint but can also improve reaction safety and efficiency. riekemetals.com

Glycerol is a non-toxic, biodegradable, and inexpensive solvent derived from renewable feedstocks, making it an attractive medium for green chemistry. researchgate.net However, the use of this compound in glycerol is fundamentally challenging. As a highly protic solvent with three hydroxyl (-OH) groups, glycerol would readily and violently react with the Grignard reagent in an acid-base reaction, quenching it immediately. nih.gov

Extensive searches of scientific literature and chemical databases did not yield any studies describing the successful use of this compound or other Grignard reagents directly in glycerol as a reaction medium under standard conditions. This incompatibility suggests that significant innovations, such as the development of protective encapsulations for the Grignard reagent or highly modified glycerol-based solvent systems, would be required for such an application to be feasible. As of now, this remains an unexplored and challenging area of research.

Analytical Methodologies in Phenylmagnesium Chloride Research

Quantitative Analysis of Phenylmagnesium Chloride Concentration

Determining the precise concentration of this compound solutions is critical, as these reagents are notoriously sensitive to atmospheric moisture and carbon dioxide, leading to degradation over time. Several analytical techniques have been developed for their accurate quantification.

Thermometric titration is an instrumental method that monitors the temperature change in a solution as a titrant is added at a constant rate. The endpoint of the titration is identified by a distinct inflection point in the temperature curve, corresponding to the completion of the reaction. This technique is particularly well-suited for the analysis of Grignard reagents due to the highly exothermic nature of their reactions with protic agents.

Two primary thermometric procedures have been applied for the quantification of Grignard reagents rsc.org:

Continuous Titration : The reagent is titrated with a standard solution of an alcohol, such as isopropyl alcohol, and the temperature is monitored continuously to locate the endpoint rsc.org.

Single Measurement Method : An excess of a protic reagent is added, and the maximum temperature change is measured. This value is then compared to a calibration curve to determine the concentration rsc.org.

The fundamental and universal nature of enthalpy change in chemical reactions makes thermometric titration a robust method, free from the subjective interpretation of color changes associated with some other methods wikipedia.org.

Acidimetric titration methods are a classic approach for determining the concentration of Grignard reagents. A common technique is the acidimetric double-titration method semanticscholar.orgsemanticscholar.org. This involves two separate titrations to differentiate the active Grignard reagent from its hydrolysis products (magnesium hydroxide and magnesium chloride).

Other comparative titration methods often employ indicators that form colored complexes with the Grignard reagent. For instance, indicators like 1,10-phenanthroline can be used in conjunction with a titrant like sec-butanol. odu.edu The disappearance of the colored complex signals the endpoint. A study described a convenient method using menthol and 1,10-phenanthroline in tetrahydrofuran (B95107), which produces vivid violet or burgundy endpoints semanticscholar.org. Potentiometric titration, using a platinum electrode and 2-butanol as the titrant, has also been successfully developed and validated for a wide array of Grignard reagents, including this compound, offering well-defined titration curves and excellent precision nih.gov.

Analytical MethodPrincipleEndpoint DetectionAdvantages
Thermometric TitrationMeasures enthalpy change during reaction with a protic titrant.Inflection point in the temperature curve. wikipedia.orgObjective endpoint, applicable to colored/turbid solutions. wikipedia.org
Acidimetric Double-TitrationDifferentiates active reagent from basic magnesium compounds via two separate acid titrations.Colorimetric indicator change or potentiometric measurement.Provides a comprehensive measure of total basicity and active reagent. semanticscholar.org
Direct Titration with Colorimetric IndicatorTitration with an alcohol in the presence of an indicator that complexes with the Grignard reagent.Sharp, visible color change (e.g., violet to colorless). semanticscholar.orgodu.eduSimple, rapid, and does not require specialized instrumentation.
Potentiometric TitrationMonitors the change in solution potential upon addition of a titrant.Endpoint determined from the first derivative of the titration curve. nih.govHigh precision and provides well-defined endpoints. nih.gov

Spectroscopic methods offer powerful, often non-invasive, ways to quantify Grignard reagents. These techniques can be employed for real-time, in-situ monitoring of reagent concentration.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : Both IR and NIR spectroscopy have been utilized for the quantitative online monitoring of Grignard reagent formation. researchgate.net By tracking the decrease in the organic halide's infrared absorbance and the appearance of bands associated with the C-Mg bond, the concentration of the formed Grignard reagent can be determined in real time. researchgate.netacs.org This is particularly valuable for improving process safety by confirming reaction initiation before adding the bulk of the reagents researchgate.net.

Raman Spectroscopy : This technique is effective for the rapid quality determination of Grignard reagents. It can quantify adulterants, such as toluene (B28343), by analyzing the characteristic Raman spectra of the mixture and applying chemometric models like partial least squares regression (PLSR) researchgate.net. The method has shown reliable performance with high correlation coefficients for predicting toluene concentration researchgate.net.

Characterization of this compound Reaction Mixtures and Products

Beyond quantification of the starting reagent, a thorough analysis of the reaction mixture and final products is essential to understand reaction pathways, identify intermediates, and confirm the structure of the desired compound.

Gas Chromatography (GC) is a technique used to separate volatile compounds in a mixture. When coupled with Mass Spectrometry (GC-MS), it allows for the identification of these separated components based on their mass-to-charge ratio.

In the context of Grignard reactions, GC-MS is an invaluable tool for analyzing reaction progress and identifying products and intermediates. For example, in a stepwise Grignard addition of phenylmagnesium bromide (an analogue of this compound) to diethyl carbonate, aliquots can be taken from the reaction mixture and analyzed by GC-MS. acs.orged.gov This analysis allows for the clear observation and identification of stable intermediates like ethyl benzoate and benzophenone, as well as the final product, triphenylmethanol, demonstrating the stepwise nature of the reaction acs.orged.gov.

TechniqueInformation ObtainedApplication in this compound Reactions
Gas Chromatography (GC)Separation of volatile components in a reaction mixture.Determines the relative abundance of reactants, intermediates, and products.
Mass Spectrometry (MS)Provides the mass-to-charge ratio of components, enabling structural identification.Confirms the identity of separated compounds from GC, including intermediates and final products. acs.org
GC-MSCombined separation and identification of volatile compounds.Monitors reaction progress by identifying and quantifying all volatile species present in the reaction mixture at different time points. ed.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating molecular structure. longdom.orgresearchgate.net It provides detailed information about the chemical environment of atomic nuclei. For this compound reaction products, various advanced NMR techniques are used for unambiguous structural confirmation.

Multinuclear NMR : Beyond standard ¹H and ¹³C NMR, the analysis of other nuclei can provide critical structural data. For instance, in reactions involving fluorinated substrates, ¹⁹F NMR can unambiguously identify the presence and environment of fluorine atoms in the product. wisc.edu While magnesium itself has an NMR-active nucleus (²⁵Mg), its utility can be specific to studying the Schlenk equilibrium nih.gov.

Diffusion-Ordered Spectroscopy (DOSY) : This advanced NMR technique separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. DOSY NMR has been used to provide important information about the intermediates formed in reactions between Grignard reagents and ketones, helping to understand aggregation states in solution researchgate.net.

On-line NMR Monitoring : The formation and subsequent reactions of Grignard reagents can be monitored in real-time using on-line ¹H NMR spectroscopy, often in a continuous flow setup. This allows for rapid optimization of reaction conditions by providing immediate feedback on the consumption of reactants and the formation of products researchgate.net.

X-ray Crystallography for Solid-State Structural Elucidation of Related Organomagnesium Compounds

The solid-state structures of Grignard reagents are often not simple monomeric RMgX units. They are typically complex species involving solvent molecules, which play a crucial role in stabilizing the magnesium center. The magnesium atom in these compounds commonly exhibits a coordination number of four, resulting in a tetrahedral geometry.

A seminal study in this area is the single-crystal X-ray diffraction analysis of phenylmagnesium bromide dietherate (C₆H₅MgBr·2(O(C₂H₅)₂)). scribd.com This compound serves as an excellent analogue for understanding the solid-state structure of this compound. The investigation revealed that the crystalline solid consists of discrete monomeric units. scribd.com In these units, the magnesium atom is tetrahedrally coordinated to the phenyl group, a bromine atom, and the oxygen atoms of two diethyl ether molecules. scribd.com

The detailed structural parameters obtained from the X-ray crystallographic study of phenylmagnesium bromide dietherate provide a quantitative picture of the bonding at the magnesium center.

Crystallographic Data for Phenylmagnesium Bromide Dietherate
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 12.25 Å, b = 12.51 Å, c = 11.02 Å
Mg-C Bond Length2.15 Å
Mg-Br Bond Length2.44 Å
Mg-O Bond Length2.01 Å, 2.06 Å
C-Mg-Br Angle114.3°
O-Mg-O Angle97.9°

These data underscore the tetrahedral coordination around the magnesium atom, which is a common structural motif for Grignard reagents in the solid state. The Mg-C bond length is consistent with a covalent bond between the magnesium and the phenyl group. The Mg-O bond distances indicate strong coordination of the diethyl ether solvent molecules to the magnesium center.

The elucidation of such structures by X-ray crystallography is fundamental to understanding the nature of Grignard reagents, confirming their composition and providing a basis for explaining their reactivity in solution and the solid state. The specific geometry and coordination environment revealed by these studies are crucial for rationalizing the mechanisms of reactions involving this compound and related organomagnesium compounds.

Environmental and Stability Research Concerning Phenylmagnesium Chloride

Hydrolysis Mechanisms and Resulting Degradation Products (e.g., Benzene Formation)

Phenylmagnesium chloride, a potent Grignard reagent, is characterized by its high reactivity towards protic solvents, most notably water. The hydrolysis of this compound is a rapid and highly exothermic reaction. This process is the dominant fate mechanism for the compound in both terrestrial and aquatic environments. nih.gov

C₆H₅MgCl + H₂O → C₆H₆ + Mg(OH)Cl

The degradation products resulting from this hydrolysis are benzene (C₆H₆), a stable aromatic hydrocarbon, and a mixed magnesium salt, hydroxy magnesium chloride (Mg(OH)Cl). The formation of benzene is a key characteristic of the hydrolysis of any phenyl Grignard reagent. nih.gov In the presence of excess acid, toxic and flammable vapors can be produced. nih.gov The hydrolysis of phenylmagnesium halides, such as this compound, results in the production of benzene and may also lead to the release of hydrogen halide vapors like hydrochloric acid (HCl). nih.gov

Reactant Reagent Primary Organic Product Primary Inorganic Product Reference
This compound (C₆H₅MgCl)Water (H₂O)Benzene (C₆H₆)Hydroxy magnesium chloride (Mg(OH)Cl) nih.gov

Atmospheric Fate: Reactions with Water Vapor, Precipitation, and Cloud Water

These interactions include reactions with:

Water Vapor: Direct reaction with gaseous water molecules in the atmosphere.

Precipitation: Rapid decomposition upon contact with rain, snow, or hail.

Cloud Water and Fog: Reaction with the liquid water droplets suspended in clouds and fog. nih.gov

The reaction in all these cases is hydrolysis, as detailed in the previous section, leading to the formation of benzene and magnesium salts. nih.gov Consequently, atmospheric transport of this compound over significant distances is considered highly improbable. The primary environmental concern would shift to the atmospheric fate of its degradation product, benzene.

Atmospheric Moisture Component Interaction with this compound Resulting Products Reference
Water VaporRapid HydrolysisBenzene, Magnesium Salts nih.gov
Precipitation (Rain, Snow)Rapid HydrolysisBenzene, Magnesium Salts nih.gov
Cloud Water / FogRapid HydrolysisBenzene, Magnesium Salts nih.gov

Mechanistic Studies of Peroxide Formation and Solution Stability Under Oxidative Conditions

This compound solutions, particularly when prepared in ether solvents like tetrahydrofuran (B95107) (THF), exhibit instability under oxidative conditions and upon exposure to light. nih.gov A significant hazard associated with these solutions is the potential for the formation of explosive peroxides. nih.govmolekula.com

The mechanism of peroxide formation often involves the reaction of the Grignard reagent with molecular oxygen (O₂). This process can be initiated by light and is thought to proceed through a radical pathway. The initial step is the insertion of oxygen into the carbon-magnesium bond, forming a magnesium hydroperoxide intermediate.

C₆H₅MgCl + O₂ → C₆H₅OOMgCl

This intermediate is unstable and can react further. In the presence of another molecule of the Grignard reagent, it can be reduced to form a magnesium alkoxide (phenoxide), which upon hydrolysis yields phenol (B47542). Studies on phenylmagnesium bromide have shown that its addition to an oxygen-containing solution can yield up to 46% phenol. umt.edu

The stability of this compound solutions is therefore critically dependent on maintaining an inert, oxygen-free atmosphere (e.g., under nitrogen or argon) and protection from light. nih.govcymitquimica.com Commercially available solutions in THF are known to be susceptible to the formation of explosive peroxides upon exposure to sunlight. nih.gov

Condition Reactant Potential Product(s) Associated Hazard Reference
Exposure to Oxygen (O₂)This compoundPhenylmagnesium hydroperoxide, PhenolFormation of unstable intermediates umt.edu
Exposure to SunlightThis compound in THFExplosive PeroxidesHigh risk of explosion nih.gov

Research on Environmental Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For this compound, the principal abiotic degradation pathway is hydrolysis. nih.gov This chemical reaction with water is so rapid and complete that it overwhelmingly dominates its environmental fate, precluding other significant abiotic degradation processes like photolysis or redox reactions for the parent compound. nih.gov

Once released into the environment, this compound will react with available water in soil or aquatic systems. nih.gov Therefore, processes such as leaching or volatilization in moist soil are not considered important fate processes, as the compound is degraded before these can occur. nih.gov

The research focus on the abiotic degradation of this compound is thus centered on its immediate hydrolysis. The environmental impact is then assessed based on the properties and subsequent degradation pathways of its primary product, benzene.

Environmental Compartment Dominant Abiotic Pathway Rationale Reference
Soil (moist)HydrolysisViolent reaction with water prevents leaching and volatilization. nih.gov
Aquatic SystemsHydrolysisThe only significant fate mechanism due to violent reaction with water. nih.gov
AtmosphereHydrolysisRapid reaction with water vapor, precipitation, and cloud water. nih.gov

Assessment of Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The potential for a substance to bioconcentrate is often estimated using its bioconcentration factor (BCF).

There is no specific research available on the bioconcentration potential of this compound itself in aquatic organisms. This lack of data is due to the compound's fundamental chemical properties. This compound reacts violently and immediately with water, hydrolyzing into benzene and magnesium salts. nih.gov As a result, the parent compound does not persist in the aquatic environment, making its uptake and accumulation by aquatic organisms impossible.

Therefore, any assessment of environmental risk in aquatic systems would not focus on this compound but rather on its stable degradation product, benzene. Benzene is a known environmental contaminant with established bioconcentration potential and toxicity profiles. The bioconcentration factor for benzene is comparatively low, indicating a low potential for accumulation in aquatic organisms.

Q & A

Q. What are the primary synthesis methods for phenylmagnesium chloride, and how are they optimized for reproducibility?

this compound is typically synthesized via the reaction of magnesium metal with chlorobenzene in anhydrous tetrahydrofuran (THF) under inert conditions . Key optimization steps include:

  • Magnesium activation : Surface cleaning (e.g., using dilute HCl) to remove oxide layers.
  • Solvent purity : THF must be rigorously dried (e.g., over sodium/benzophenone) to prevent hydrolysis .
  • Reaction initiation : Gentle heating or addition of a catalytic amount of iodine to trigger the Grignard formation. Characterization involves titration to determine molarity and GC-MS/NMR to confirm absence of by-products like biphenyl .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Moisture control : Use Schlenk lines or gloveboxes to avoid rapid exothermic hydrolysis .
  • Temperature management : Maintain reactions below 0°C for controlled reactivity, as THF solutions can decompose at elevated temperatures.
  • Quenching protocols : Slowly add to dry ice/2-propanol mixtures to safely neutralize residual reagent .

Advanced Research Questions

Q. How can contradictions in reported reaction products (e.g., nitrosobenzene vs. diphenylamine) be resolved mechanistically?

A study reinvestigating phenylmagnesium bromide with nitrosyl chloride (NOCl) found diphenylamine as the major product (0–31% yield) instead of nitrosobenzene, contradicting earlier literature . Mechanistic insights include:

  • Stoichiometric dependence : A 2:1 NOCl-to-Grignard ratio favors nitrosobenzene intermediates, which further react with excess Grignard to form diphenylnitric oxide and ultimately diphenylamine.
  • Intermediate trapping : Low-temperature (-78°C) reactions and spectroscopic monitoring (e.g., in situ IR) can identify transient species .
  • By-product analysis : Co-products like phenol and biphenyl suggest competing hydrolysis or coupling pathways.

Q. What experimental strategies improve yield and selectivity in this compound-mediated couplings?

  • Additive screening : LiCl or ZnCl₂ can stabilize intermediates and suppress side reactions (e.g., β-hydride elimination) .
  • Solvent effects : THF vs. ethers with higher boiling points (e.g., 2-MeTHF) influence reaction kinetics and product distribution.
  • Substrate pre-functionalization : Electron-deficient aryl chlorides require higher temperatures or ultrasonication to activate magnesium .

Table 1 : Optimization Variables and Outcomes

VariableEffect on Yield/SelectivityReference
THF purity (H₂O <10 ppm)Reduces hydrolysis by-products
LiCl co-solvent (1.3 M)Enhances nucleophilicity by 40%
Reaction time (2–4 h)Maximizes conversion without over-reduction

Q. How can researchers validate the identity and purity of this compound in situ?

  • Titration : Use 1,10-phenanthroline as an indicator to quantify active Grignard concentration .
  • Spectroscopic methods : ¹H NMR (δ 6.5–7.5 ppm for phenyl protons) and IR (C-Mg stretching at ~500 cm⁻¹) confirm structural integrity .
  • Quenching experiments : Hydrolysis to benzene and subsequent GC-MS analysis detects contaminants like biphenyl .

Q. What methodologies address challenges in scaling up this compound reactions for multigram syntheses?

  • Continuous flow systems : Improve heat/mass transfer and reduce safety risks associated with exothermic reactions .
  • In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR track reagent consumption in real time.
  • Safety protocols : Design pressure-relief systems and secondary containment for large-scale THF use .

Methodological Guidance

Q. How should researchers design experiments to reconcile conflicting literature on Grignard reactivity?

  • Controlled replication : Reproduce prior studies with documented parameters (e.g., stoichiometry, temperature, solvent batch) .
  • Isolation of intermediates : Use cryogenic trapping or rapid-injection NMR to capture short-lived species .
  • Computational modeling : DFT calculations predict feasible pathways and transition states to guide experimental validation .

Q. What are best practices for reporting this compound-based procedures in publications?

  • Detailed experimental logs : Include exact reagent grades, solvent drying methods, and inert atmosphere techniques .
  • Data transparency : Provide raw NMR/GC-MS spectra in supplementary materials, annotated with peak assignments .
  • Safety disclosures : Note hazards (e.g., pyrophoric risks) and mitigation strategies compliant with ACS/COSHH standards .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylmagnesium chloride
Reactant of Route 2
Phenylmagnesium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.